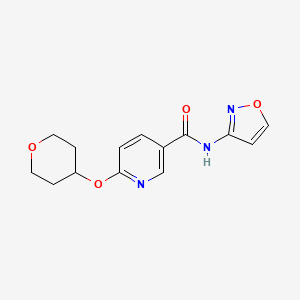

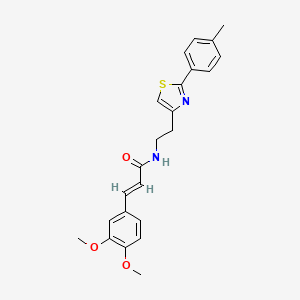

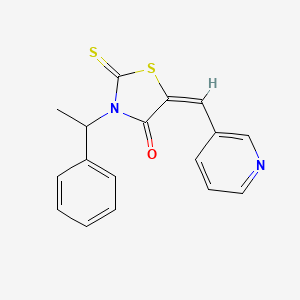

N-(3,4-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs has been reported, with one compound showing significant anticonvulsant activity . Another study describes the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, which involved reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane . Additionally, the synthesis of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and its analogs has been carried out, with extensive spectroscopic investigations to understand the influence of methyl groups on the amide group . Improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide have also been studied, with a focus on reducing costs and simplifying the process . Moreover, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug has been achieved with good yield .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using various spectroscopic techniques and computational methods. For example, the structure of silylated derivatives was investigated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . The most stable conformer of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide was determined by potential energy surface (PES) scan, and a complete natural bond orbital (NBO) analysis was carried out to find intramolecular electronic interactions . The crystal structure of an anticancer acetamide derivative was solved using direct methods and refined to a final R-factor, revealing intermolecular hydrogen bonds . The structure of 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide was also determined, showing an intermolecular N—H⋯O hydrogen bond forming infinite chains .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives have been optimized in several studies. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives was achieved through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized acetamide derivatives have been characterized through various analytical techniques. The anticonvulsant activity of synthesized compounds was assessed using the maximal electroshock seizure (MES) test, and their safety was evaluated through pharmacology assays . The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated using the ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, with some compounds showing considerable activity . The anti-inflammatory activity of an indole acetamide derivative was confirmed by in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains .

Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques : Studies have focused on the synthesis of N-(3,4-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide and related compounds. For instance, Skladchikov, Suponitskii, and Gataullin (2013) explored the synthesis and structure of similar compounds through Heck cyclization processes (Skladchikov, Suponitskii, & Gataullin, 2013).

Crystallography and Molecular Structure : Studies like those by Park et al. (1995) have examined the crystal structure of related compounds, providing insights into their molecular conformation and stability (Park, Park, Lee, & Kim, 1995).

Biomedical Applications

Cytotoxic Activity : Akgül et al. (2013) investigated the cytotoxic activity of derivatives of this compound against various cancer cell lines, highlighting its potential in anticancer research (Akgül, Tarikogullari, Köse, Kırmızıbayrak, & Pabuççuoğlu, 2013).

Antioxidant Properties : Gopi and Dhanaraju (2020) synthesized novel derivatives and evaluated their antioxidant activity, suggesting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).

QSAR Study and Cytotoxic Agents : Modi et al. (2011) conducted a QSAR study on novel derivatives, assessing their cytotoxic activity and potential as cytotoxic agents in medicinal applications (Modi, Shah, Patel, Suthar, Chauhan, & Patel, 2011).

Chemical and Physical Properties

NMR Spectral Studies : Gowda and Gowda (2007) performed NMR spectral studies on related compounds, providing valuable data on their chemical and physical properties (Gowda & Gowda, 2007).

Molecular Docking Analysis : Al-Ostoot et al. (2020) conducted molecular docking analysis of an anti-inflammatory drug, offering insights into the interaction energy and geometrical optimization of related compounds (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(2,3-dioxoindol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-7-8-13(9-12(11)2)19-16(21)10-20-15-6-4-3-5-14(15)17(22)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLMWFPQMKPHMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3000782.png)

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3000789.png)

![4-{4-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/no-structure.png)